molecular formula C16H11Br2N3OS B11969286 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B11969286
M. Wt: 453.2 g/mol
InChI Key: CHNHZGSHCVGQFG-UFWORHAWSA-N
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Description

3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C16H11Br2N3OS and a molecular weight of 453.158 g/mol . This compound is known for its unique chemical structure, which includes both bromine and thiazole moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-phenyl-1,3-thiazol-2-ylidene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s bromine and thiazole moieties play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzaldehyde: Shares the same benzaldehyde core but lacks the thiazole moiety.

    4-Phenyl-1,3-thiazole-2-ylidene hydrazine: Contains the thiazole moiety but lacks the dibromo-hydroxybenzaldehyde structure.

Uniqueness

The uniqueness of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE lies in its combined bromine and thiazole functionalities, which confer distinct chemical and biological properties not found in the individual components .

Properties

Molecular Formula

C16H11Br2N3OS

Molecular Weight

453.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H11Br2N3OS/c17-12-6-11(15(22)13(18)7-12)8-19-21-16-20-14(9-23-16)10-4-2-1-3-5-10/h1-9,22H,(H,20,21)/b19-8+

InChI Key

CHNHZGSHCVGQFG-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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